molecular formula C10H14N2O3S B5767328 ethyl [3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]carbamate

ethyl [3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]carbamate

Cat. No. B5767328
M. Wt: 242.30 g/mol
InChI Key: GADAAZZNAYPSEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]carbamate, also known as ethiofencarb, is a carbamate insecticide that is widely used in agriculture to control pests. It belongs to the chemical class of thiocarbamates and is known for its broad-spectrum activity against a range of insects.

Mechanism of Action

Ethiofencarb works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. This results in the accumulation of acetylcholine, a neurotransmitter, leading to overstimulation of the nervous system and ultimately causing paralysis and death of the insect.
Biochemical and Physiological Effects:
Ethiofencarb has been shown to have both acute and chronic effects on non-target organisms, including humans and wildlife. Acute exposure to ethyl [3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]carbamate can cause symptoms such as headaches, dizziness, and nausea, while chronic exposure can lead to neurological effects such as tremors and memory loss. Ethiofencarb has also been shown to have toxic effects on aquatic organisms, including fish and invertebrates.

Advantages and Limitations for Lab Experiments

Ethiofencarb is a widely used insecticide in agriculture, and its effectiveness against a range of insect pests makes it a valuable tool for crop protection. However, its toxicity to non-target organisms, including humans and wildlife, is a major concern. In the laboratory, ethyl [3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]carbamate can be used to study the mechanism of action of carbamate insecticides and their effects on the nervous system of insects.

Future Directions

Future research on ethyl [3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]carbamate could focus on developing safer and more environmentally friendly alternatives to carbamate insecticides. This could involve the use of natural compounds or biological control methods to control insect pests. Additionally, research could focus on understanding the long-term effects of this compound on non-target organisms and developing strategies to mitigate these effects. Finally, research could explore the potential use of this compound in combination with other insecticides to improve its effectiveness and reduce the risk of resistance development in insect pests.

Synthesis Methods

Ethiofencarb can be synthesized by reacting 3-amino-4,5-dimethylthiophene-2-carbonyl chloride with ethyl carbamate in the presence of a base such as pyridine. The resulting product is then purified by recrystallization to obtain pure ethyl [3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]carbamate.

Scientific Research Applications

Ethiofencarb has been extensively studied for its insecticidal properties and its potential use in crop protection. It has been shown to be effective against a range of insect pests, including aphids, thrips, and whiteflies. Ethiofencarb is also known for its systemic activity, which allows it to be absorbed by plants and transported to various parts of the plant, providing long-lasting protection against insect pests.

properties

IUPAC Name

ethyl N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-4-15-10(14)12-9-7(8(11)13)5(2)6(3)16-9/h4H2,1-3H3,(H2,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GADAAZZNAYPSEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(C(=C(S1)C)C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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